molecular formula C8H11BrClNO B2546008 (S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride CAS No. 1391398-48-3

(S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride

Cat. No.: B2546008
CAS No.: 1391398-48-3
M. Wt: 252.54
InChI Key: FHWGMOICMCKSHB-DDWIOCJRSA-N
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Description

(S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride is a chiral amino alcohol derivative characterized by a 2-bromophenyl group attached to a stereogenic carbon in the ethanolamine backbone.

Key features include:

  • Functional groups: A brominated aromatic ring, ethanolamine backbone, and hydrochloride salt for enhanced stability.
  • Applications: Intermediate in synthesizing receptor-targeted molecules or active pharmaceutical ingredients (APIs) .

Properties

IUPAC Name

(2S)-2-amino-2-(2-bromophenyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-7-4-2-1-3-6(7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWGMOICMCKSHB-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CO)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-bromobenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

    Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove the bromine atom, yielding a phenyl ethanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other oxidizing agents in acidic or basic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide (NaN3), sodium thiolate (NaSR), or alkoxides (RO-) in polar solvents.

Major Products

    Oxidation: 2-Amino-2-(2-bromophenyl)acetone or 2-Amino-2-(2-bromophenyl)acetic acid.

    Reduction: 2-Amino-2-phenylethanol.

    Substitution: 2-Amino-2-(2-substituted phenyl)ethanol derivatives.

Scientific Research Applications

(S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as its role as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers of Bromophenyl Derivatives

Variations in bromine substitution on the phenyl ring significantly alter physicochemical and biological properties.

Compound Name Substituent Position Molecular Formula Molecular Weight CAS No. Purity Key Features
(S)-2-Amino-2-(4-bromophenyl)ethanol HCl 4-bromo C₈H₁₁BrClNO 252.54 2095773-02-5 N/A Higher lipophilicity due to para-bromo substitution
(S)-2-Amino-2-(3-bromophenyl)ethanol HCl 3-bromo C₈H₁₁BrClNO ~252.54* 2095772-98-6 N/A Moderate steric hindrance; meta-substitution may reduce receptor affinity
(R)-2-Amino-2-(4-bromophenyl)ethanol 4-bromo (R-enantiomer) C₈H₁₀BrNO 214.08 354153-64-3 N/A Enantiomeric differences may affect metabolic pathways

Note: *Molecular weight inferred from analogous compounds.

Research Findings :

  • Lipophilicity : The 4-bromo derivative (para-substitution) exhibits higher lipophilicity than ortho- or meta-substituted analogs, influencing membrane permeability .

Halogen-Substituted Analogs

Replacing bromine with other halogens modulates electronic and steric properties.

Compound Name Halogen Substituent Molecular Formula Molecular Weight CAS No. Purity Key Features
(S)-2-Amino-2-(2,5-difluorophenyl)ethanol HCl 2,5-difluoro C₈H₁₀ClF₂NO 209.62 1810074-77-1 N/A Enhanced metabolic stability due to fluorine’s electronegativity
(S)-2-Amino-2-(2,4-dichlorophenyl)ethanol HCl 2,4-dichloro C₈H₁₀Cl₃NO 242.53 1391564-88-7 N/A Increased molecular weight and hydrophobicity
(S)-2-Amino-2-(3-fluoro-2-methylphenyl)ethanol HCl 3-fluoro, 2-methyl C₉H₁₃ClFNO 205.66 1951425-23-2 97% Methyl group enhances steric bulk; fluorine improves bioavailability

Research Findings :

  • Electron-Withdrawing Effects : Fluorine substituents increase the compound’s resistance to oxidative metabolism, extending half-life .

Functional Group Variations

Modifications to the ethanolamine backbone or salt form alter solubility and reactivity.

Compound Name Backbone Modification Molecular Formula Molecular Weight CAS No. Purity Key Features
(S)-2-Amino-2-(2-bromophenyl)acetic acid HCl Acetic acid derivative C₈H₉BrClNO₂ 266.52 1313219-33-8 N/A Carboxylic acid group increases solubility in aqueous media
2-Amino-2-(3-methoxyphenyl)ethanol HCl Methoxy substitution C₉H₁₄ClNO₂ 211.67 1187932-17-7 99% Methoxy group enhances hydrogen bonding capacity

Research Findings :

  • Solubility: Acetic acid derivatives (e.g., C₈H₉BrClNO₂) exhibit improved water solubility compared to ethanolamine analogs, favoring formulation in injectables .
  • Hydrogen Bonding : Methoxy groups (e.g., 3-methoxyphenyl) enhance interactions with polar receptor sites .

Biological Activity

(S)-2-Amino-2-(2-bromophenyl)ethanol hydrochloride is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group, a bromophenyl moiety, and a hydrochloride salt form. Its chemical structure can be represented as follows:

  • Chemical Formula : C9_9H10_10BrClN
  • Molecular Weight : 248.54 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The amino group enables the formation of hydrogen bonds with active sites on proteins, while the bromophenyl group engages in hydrophobic interactions. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to various biological effects.

Antimicrobial Activity

Numerous studies have indicated that this compound exhibits significant antimicrobial properties. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various bacterial strains:

Microorganism MIC (mg/mL)
Escherichia coli0.0195
Bacillus mycoides0.0048
Candida albicans0.039
Staphylococcus aureus0.005
Pseudomonas aeruginosa0.012

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation and anxiety disorders. This modulation could lead to therapeutic applications in treating mood disorders.

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI demonstrated that compounds similar to this compound showed potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 22.9 µM against various strains .
  • Neuropharmacological Effects : Preliminary investigations have suggested that the compound may exhibit anxiolytic effects through its interaction with serotonin receptors, indicating potential use in treating anxiety disorders.
  • Synthetic Applications : The compound has been utilized as a chiral building block in organic synthesis, facilitating the development of complex molecules with potential pharmaceutical applications.

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